Lipophilicity & Flexibility vs. N1-Isopropyl Analog
1-(3-Isopropoxypropyl)-1H-pyrazol-3-amine exhibits a significantly higher calculated LogP value of 0.953 compared to the simpler N1-isopropyl analog, which has a LogP of 1.6274 . The target compound introduces an ether oxygen and a three-carbon propyl linker, resulting in a higher fraction of sp3-hybridized carbons (Fsp3 = 0.667) and greater conformational flexibility due to increased rotatable bonds . This altered lipophilicity profile directly impacts passive membrane permeability and non-specific protein binding characteristics in biological assays.
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Fraction sp3 (Fsp3) |
|---|---|
| Target Compound Data | LogP = 0.953; Fsp3 = 0.667 |
| Comparator Or Baseline | 1-Isopropyl-1H-pyrazol-3-amine: LogP = 1.6274; Fsp3 ≈ 0.5 (estimated from C6H11N3 structure) |
| Quantified Difference | ΔLogP ≈ -0.674 (target is less lipophilic than comparator); Fsp3 increase of ~0.167 |
| Conditions | In silico calculated physicochemical properties; LogP calculated via vendor-reported computational methods; Fsp3 provided by Fluorochem technical datasheet |
Why This Matters
The differentiated LogP and Fsp3 values inform lead optimization decisions where precise control of lipophilicity and molecular complexity is required for achieving target-specific permeability, solubility, and favorable ADME properties.
